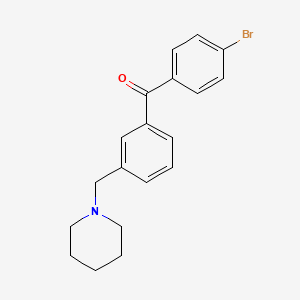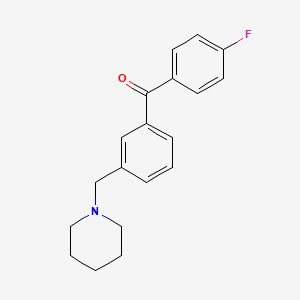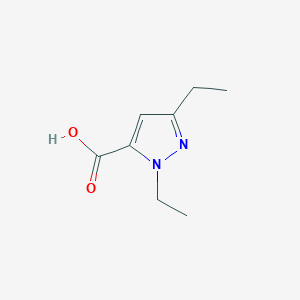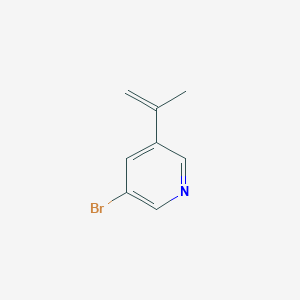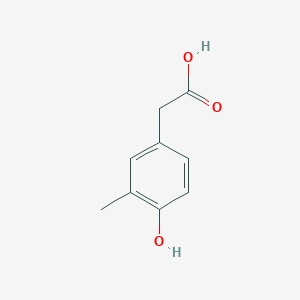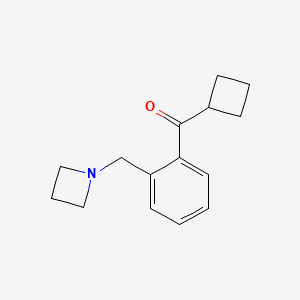
2-(Azetidinomethyl)phenyl cyclobutyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Azetidinomethyl)phenyl cyclobutyl ketone is a compound that can be associated with the broader class of azetidinones, which are four-membered nitrogen-containing beta-lactam rings. These structures are of significant interest due to their presence in various biologically active compounds and their utility in synthetic organic chemistry as intermediates for the synthesis of a wide range of complex molecules.
Synthesis Analysis
The synthesis of related azetidinone compounds has been explored through various methods. For instance, azetidinones can be transformed into unsaturated ketones via ring opening by phosphonate stabilized carbanion followed by Horner-Wadsworth-Emmons olefination, as demonstrated in the formal synthesis of L-erythro-sphingosine and D-lyxo-phytosphingosine . Additionally, enantiomerically pure amino ketones, which are precursors to azetidinones, can be prepared from commercially available starting materials and converted into azetidine-2-carboxylic acids through a series of steps, including photochemical cyclization . The synthesis of azetidinones can also be achieved through the cycloaddition reaction of ketene and methylenimine, which involves a nonsynchronous and concerted mechanism .
Molecular Structure Analysis
The molecular structure of azetidinones is characterized by a four-membered beta-lactam ring. The stability and reactivity of these compounds can be influenced by substituents on the azetidinone ring. For example, the mass spectra of isomeric 1-benzoyl-2-azetidinones suggest that the molecular ion stability and fragmentation patterns are affected by the presence of ketene or substituted ketene groups .
Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions, including cyclization and cycloaddition. Cyclization reactions of azetidinones can lead to the formation of bicyclic beta-lactams, as seen with 4-(3'-butenyl)azetidin-2-one, which forms the carbopenam ring system upon reaction with electrophilic reagents . Cycloaddition reactions are another pathway to synthesize azetidines and pyrrolidines from azetidinones, as demonstrated by the Lewis base-catalyzed reactions of alkynyl ketones with N-tosylimines .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinones and related compounds are influenced by their molecular structure. For instance, the reactivity of azetidinones in cycloaddition reactions can be affected by the substituents on the nitrogen atom, as seen in the synthesis of N-substituted 3-azetidinones from alpha-amino-alpha'-diazomethyl ketones . The mass spectrometric analysis of isomeric azetidinones provides insights into their stability and fragmentation behavior, which are important for their identification and characterization .
Scientific Research Applications
Asymmetric Epoxidation Catalysis
Research has shown that ketones containing N-aryl-substituted oxazolidinones, akin to structures involving 2-(Azetidinomethyl)phenyl cyclobutyl ketone, are investigated for their utility in the epoxidation of various olefins. The interaction between the phenyl group of the olefin and the oxazolidinone of the catalyst is key, with electron-withdrawing groups enhancing this interaction. This provides insights into the mechanism of ketone-catalyzed epoxidation and presents these ketones as viable candidates for practical applications in asymmetric synthesis (Shu et al., 2003).
β-Lactam Synthesis
Another significant application involves the synthesis of monocyclic-2-azetidinones from 3-phenyl-2-(1-H-pyrrol-1-yl) propanoic acid, serving as a ketene source. This process highlights the controlled diastereoselectivity achievable through the hindrance in ketene and imines, where specific conditions lead to the exclusive formation of one isomer. This methodology underscores the potential of such ketone derivatives in the streamlined synthesis of β-lactams, pivotal in medicinal chemistry (Behzadi et al., 2015).
Enantioselective Catalysis
The preparation of enantiopure 2-acyl azetidines from 2-cyano azetidines showcases the versatility of these ketones in stereoselective reactions. The transformation into tertiary azetidinic amino alcohols and their application as catalysts for the enantioselective addition of diethylzinc to aldehydes exemplify the role of these compounds in achieving high enantioselectivities in synthetic chemistry (Couty & Prim, 2002).
properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(12-6-3-7-12)14-8-2-1-5-13(14)11-16-9-4-10-16/h1-2,5,8,12H,3-4,6-7,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINMJRQJGWQVTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=CC=CC=C2CN3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643734 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidinomethyl)phenyl cyclobutyl ketone | |
CAS RN |
898755-44-7 |
Source


|
| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)


